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Compound of Interest

Compound Name: 1H-Indene, 2,7-dimethyl-

Cat. No.: B15416452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 2,7-dimethyl-1H-indene. Due to the limited availability of experimentally

derived spectra in public databases, this document presents predicted spectroscopic data

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining

such data are also provided to guide researchers in their own analytical work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,7-dimethyl-1H-indene.

These predictions are based on the analysis of its chemical structure and comparison with data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2,7-dimethyl-1H-indene (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-7.2 m 2H
Aromatic CH (H4, H5,

H6)

~6.5 t 1H Vinylic CH (H3)

~3.3 d 2H Allylic CH₂ (H1)

~2.4 s 3H Aromatic CH₃ (7-CH₃)

~2.1 s 3H Vinylic CH₃ (2-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for 2,7-dimethyl-1H-indene (in CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment

~145 C C7a

~142 C C3a

~135 C C2

~130 C C7

~125-128 CH C4, C5, C6

~120 CH C3

~35 CH₂ C1

~20 CH₃ 7-CH₃

~15 CH₃ 2-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2,7-dimethyl-1H-indene
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium
C-H stretch (aromatic and

vinylic)

2950-2850 Medium-Strong C-H stretch (aliphatic)

~1650 Medium C=C stretch (vinylic)

1600, 1480 Medium C=C stretch (aromatic)

~1450 Medium CH₂ bend

~1375 Medium CH₃ bend

~800 Strong
C-H bend (out-of-plane,

aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2,7-dimethyl-1H-indene (Electron

Ionization)

m/z Proposed Fragment

144 [M]⁺ (Molecular Ion)

129 [M - CH₃]⁺

115 [M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for small organic molecules and can be specifically

adapted for 2,7-dimethyl-1H-indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Materials:

NMR spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

2,7-dimethyl-1H-indene sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Pipettes and vials

Procedure:

Sample Preparation: Dissolve the appropriate amount of the 2,7-dimethyl-1H-indene sample

in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of

the solvent. Perform manual or automatic shimming to optimize the homogeneity of the

magnetic field.

Acquisition of ¹H Spectrum:

Set the appropriate spectral width and number of scans (typically 8-16 for a concentrated

sample).

Acquire the Free Induction Decay (FID).

Apply a Fourier transform to the FID to obtain the spectrum.
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Phase the spectrum and reference the chemical shifts to the residual solvent peak (CHCl₃

at 7.26 ppm).

Integrate the signals to determine the relative number of protons.

Acquisition of ¹³C Spectrum:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the appropriate spectral width and a larger number of scans (typically 64 or more) due

to the lower natural abundance of ¹³C.

Acquire the FID using a proton-decoupled pulse sequence.

Apply a Fourier transform, phase the spectrum, and reference it to the solvent peak

(CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Materials:

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

2,7-dimethyl-1H-indene sample (a few drops if liquid, a small amount of solid)

Solvent for cleaning (e.g., isopropanol or acetone)

Kimwipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory. This will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the 2,7-dimethyl-1H-indene sample directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.
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Acquire Spectrum: Apply pressure to the sample using the instrument's clamp to ensure

good contact with the crystal.

Data Collection: Collect the sample spectrum. The instrument will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe dampened with a suitable

solvent.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Helium carrier gas

2,7-dimethyl-1H-indene sample dissolved in a volatile solvent (e.g., dichloromethane or ethyl

acetate).

GC vial

Procedure:

Sample Preparation: Prepare a dilute solution of the 2,7-dimethyl-1H-indene sample in a

volatile solvent.

Instrument Setup:

Set the GC oven temperature program to ensure separation from any impurities and the

solvent. A typical program might start at 50°C and ramp up to 250°C.

Set the MS ion source to Electron Ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Data Acquisition: The sample will be vaporized, separated by the GC column, and then

introduced into the MS ion source. The mass spectrometer will record the mass spectra of

the eluting components.

Data Analysis: Identify the peak corresponding to 2,7-dimethyl-1H-indene in the total ion

chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion peak

and the major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,7-dimethyl-1H-indene.
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A generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,7-dimethyl-1H-indene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15416452#spectroscopic-data-nmr-ir-ms-of-2-7-
dimethyl-1h-indene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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